8-Amino-3-methyl-7-octylpurine-2,6-dione
Description
8-Amino-3-methyl-7-octylpurine-2,6-dione is a purine derivative characterized by:
- A purine core with dione groups at positions 2 and 4.
- Substituents: Methyl group at position 2. Octyl chain at position 6. Amino group at position 7.
This structure confers unique physicochemical properties, including moderate lipophilicity due to the octyl chain, which may influence solubility and membrane permeability.
Properties
Molecular Formula |
C14H23N5O2 |
|---|---|
Molecular Weight |
293.36g/mol |
IUPAC Name |
8-amino-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H2,15,16)(H,17,20,21) |
InChI Key |
GKQQWIACELWCMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Purine Backbone Functionalization
The synthesis of 8-amino-3-methyl-7-octylpurine-2,6-dione typically begins with functionalization of the purine core. Early methods adapted protocols from theophylline and caffeine derivatives, leveraging alkylation at the N-7 and N-9 positions. For instance, Goldner et al. (1966) demonstrated that 6-chloropyrimidine could serve as a precursor for theophylline analogs through sequential ammonolysis and alkylation. Applying this to this compound, the N-7 position is alkylated using 1-bromooctane under basic conditions, while the N-3 methyl group is introduced via methylation with methyl iodide.
Key challenges in this step include regioselectivity and competing side reactions. The use of polar aprotic solvents like dimethylformamide (DMF) enhances nucleophilicity at the N-7 position, favoring octyl group incorporation. However, excessive heating (>100°C) risks decomposition, necessitating precise temperature control.
Amino Group Installation at C-8
Introducing the amino group at the C-8 position historically relied on halogen displacement. As exemplified in US Patent 7,407,955, 8-bromo intermediates undergo nucleophilic substitution with ammonia or protected amines. For this compound, this involves reacting 8-bromo-3-methyl-7-octylpurine-2,6-dione with aqueous ammonium hydroxide at 80–100°C for 12–24 hours. Yields here are moderate (50–65%) due to competing hydrolysis of the purine ring under prolonged basic conditions.
Catalytic Innovations in Modern Synthesis
Potassium Carbonate and Potassium Iodide Synergy
Recent advancements, such as those disclosed in WO2015107533A1, highlight the role of dual catalysts (K₂CO₃ and KI) in accelerating substitution reactions. In a representative procedure, 8-bromo-7-octyl-3-methylpurine-2,6-dione is reacted with (3R)-piperidin-3-amine dihydrochloride in n-butyl acetate at 85–125°C. The carbonate base deprotonates the amine, while iodide acts as a nucleophilic catalyst, reducing reaction time from 24 hours to 4–8 hours and improving yields to 75–85%.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃/KI | n-Butyl acetate | 85–125 | 4–8 | 75–85 |
| NaOAc | DMF | 100 | 24 | 50–65 |
Solvent Engineering for Enhanced Selectivity
The choice of solvent profoundly impacts reaction efficiency. Ester solvents like methyl isobutyl ketone (MIBK) and toluene facilitate phase separation during workup, minimizing byproduct contamination. For instance, post-reaction mixtures washed with MIBK at 15–45°C exhibit higher purity (>95%) compared to dichloromethane-based systems. Additionally, mixing ester solvents with dipolar aprotic solvents (e.g., DMF) enhances substrate solubility without compromising catalytic activity.
Protecting Group Strategies and Deprotection
Boc Protection of Amino Groups
To prevent undesired side reactions during alkylation, the C-8 amino group is often protected as a tert-butoxycarbonyl (Boc) derivative. This involves treating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C, achieving >90% protection efficiency. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane regenerates the free amine without degrading the purine core.
Salt Formation for Crystallization
Final purification frequently employs salt formation with chiral acids. For example, reacting the free base with D-tartaric acid in methanol-denatured alcohol mixtures induces crystallization, yielding high-purity (>99%) material. Optimal conditions involve maintaining the temperature at 35–75°C and using 10–20% denatured alcohol to modulate solubility.
Analytical and Process Optimization
Chromatographic Monitoring
Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) and UV detection at 254 nm remains standard for tracking reaction progress. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients provides quantitative purity assessments, with retention times typically around 8–10 minutes.
Scaling Considerations
Industrial-scale synthesis demands solvent recovery and waste minimization. Patent WO2015107533A1 exemplifies this by recycling n-butyl acetate through distillation, reducing material costs by 30%. Additionally, substituting methylene dichloride with ethyl acetate in extraction steps aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydro derivatives with hydroxyl groups.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Amino-3-methyl-7-octylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-7-octylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues of Purine-2,6-dione Derivatives
Key structural variations among purine-2,6-dione derivatives include substituent positions (R3, R7, R8) and chain lengths, which significantly impact bioactivity and pharmacokinetics.
Table 1: Structural and Physicochemical Comparison
| Compound Name | R3 | R7 | R8 | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|---|
| 8-Amino-3-methyl-7-octylpurine-2,6-dione | Methyl | Octyl | Amino | C₁₄H₂₃N₅O₂ | 317.37 g/mol | High lipophilicity from octyl chain |
| 8-Amino-1,3-dimethylpurine-2,6-dione (Theophylline analog) | Methyl | H | Amino | C₇H₇N₅O₂ | 193.16 g/mol | Lower lipophilicity; caffeine analog |
| 8-Amino-7-isobutyl-1,3-dimethylpurine-2,6-dione | Methyl | Isobutyl | Amino | C₁₁H₁₇N₅O₂ | 251.29 g/mol | Moderate lipophilicity |
| 8-(Ethylamino)-3-methyl-7-pentylpurine-2,6-dione | Methyl | Pentyl | Ethylamino | C₁₃H₂₁N₅O₂ | 279.34 g/mol | Intermediate chain length at R7 |
| 8-[(4-Methoxybenzyl)amino]-3-methyl-7-octylpurine-2,6-dione | Methyl | Octyl | Aryl-substituted amino | C₂₂H₃₀N₅O₃ | 420.51 g/mol | Enhanced aromatic interactions |
Key Observations :
- Lipophilicity : The octyl chain at R7 in the target compound increases hydrophobicity compared to shorter chains (e.g., pentyl or isobutyl) .
- Amino Group Modifications: Substitution at R8 with aryl groups (e.g., 4-methoxybenzyl) may enhance target binding via π-π interactions .
Antiproliferative Activity
- Benzoacridine-5,6-dione derivatives (e.g., compound 6b) exhibit IC₅₀ values of 5.4–47.99 μM against MCF-7 breast cancer cells, attributed to quinone-mediated redox cycling .
- Ergost-25-ene-3,6-dione, a triterpenoid dione, shows higher binding affinity than doxorubicin in BRCA1-targeted breast cancer models .
Physicochemical and Pharmacokinetic Properties
- Solubility : The octyl chain in the target compound likely reduces aqueous solubility compared to analogs with shorter alkyl chains (e.g., pentyl or methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
